molecular formula C13H15ClN2O2 B3363029 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 1016819-01-4

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B3363029
CAS No.: 1016819-01-4
M. Wt: 266.72 g/mol
InChI Key: IBYSEZLPMYLUFR-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4-butoxyphenyl group and at the 5-position with a chloromethyl moiety. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic character, which enhances its stability and reactivity in medicinal and materials chemistry applications. The butoxy group (electron-donating) and chloromethyl group (electron-withdrawing) create a polarized structure, influencing its biological activity, solubility, and synthetic utility.

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-8-17-11-6-4-10(5-7-11)13-16-15-12(9-14)18-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYSEZLPMYLUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-butoxybenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.

    Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, forming different substituted oxadiazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole possess significant antibacterial properties. A study demonstrated that various substituted oxadiazoles were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that compounds like 2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole could be effective in treating bacterial infections .

Anticancer Potential

Oxadiazole derivatives have been explored for their anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects on cancer cell lines through various mechanisms. Specific studies highlighted the ability of certain oxadiazoles to inhibit tubulin polymerization and induce apoptosis in cancer cells . Molecular docking studies have also revealed that these compounds can interact with key proteins involved in cancer progression, such as VEGFR-2 kinase .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions where hydrazones or acylhydrazones are treated with dehydrating agents like phosphoryl chloride. Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Case Study 1: Antibacterial Evaluation

In a study published in the Journal of Antibiotics, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity. The study found that the incorporation of different substituents significantly affected the antibacterial efficacy of the compounds. Notably, derivatives similar to this compound exhibited enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Mechanism

A comprehensive study investigated the anticancer mechanisms of various oxadiazole derivatives. The research focused on their ability to inhibit histone deacetylase (HDAC) enzymes and disrupt cell cycle progression in cancer cells. Compounds with structural similarities to this compound were shown to effectively inhibit cell proliferation in breast cancer cell lines through these mechanisms .

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 1,3,4-oxadiazole derivatives with structural or functional similarities to 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole:

Compound Name Substituents (C2/C5) Key Properties/Activities Reference IDs
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Cl-phenyl / 4-F-phenyl Anticancer (GP = 98.74% at 10⁻⁵ M)
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole 4-Cl-phenyl / 4-OMe-phenyl Anticancer (GP = 95.37% at 10⁻⁵ M)
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole 2,4-Cl₂-phenyl / SCH₃ Synthetic intermediate for sulfonyl derivatives
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole ClCH₂ / 2,4-Cl₂-phenyl Anticancer (IC₅₀ = 2.46 μg/mL for liver cancer)
5-(4-Chlorophenyl)-2-(chloromethyl)-1,3,4-oxadiazole ClCH₂ / 4-Cl-phenyl Precursor for ester derivatives (e.g., Z19702639)
2-(4-Nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole 4-NO₂-phenyl / 4-NO₂-phenyl CNS depressant (anticonvulsant, antidepressant)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole SO₂Me / (4-F-Ph)SO₂CH₂ Antibacterial (EC₅₀ = 0.17 μg/mL vs. Xoo)

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., butoxy, methoxy) at C2 enhance solubility and membrane permeability but may reduce electrophilic reactivity. For example, 2-(4-methoxyphenyl) derivatives show moderate anticancer activity compared to electron-withdrawing substituents like nitro or chloro .
  • Chloromethyl at C5 : This group introduces reactivity for further derivatization (e.g., esterification in Z19702639 ). It also enhances cytotoxicity, as seen in 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (IC₅₀ = 2.46 μg/mL against liver cancer) .

Anticancer Activity: The 4-butoxyphenyl group in the target compound may mimic the 4-methoxyphenyl group in ’s compound 107, which showed 95.37% growth inhibition in breast cancer (MCF7) .

Antimicrobial and CNS Applications :

  • Sulfonyl and sulfone derivatives (e.g., from and ) exhibit potent antibacterial activity, suggesting that substituting the chloromethyl group with sulfonyl moieties could broaden the target compound’s utility .
  • Nitro-substituted derivatives () demonstrate CNS activity, highlighting the scaffold’s versatility. The absence of nitro groups in the target compound may limit such effects but reduce neurotoxicity risks .

Synthetic Accessibility :

  • The chloromethyl group enables straightforward functionalization. For instance, describes synthesizing Z19702639 via esterification of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole with salicylic acid (87% yield) . Similar strategies could apply to the target compound.

Biological Activity

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloromethyl group and a butoxyphenyl moiety. The oxadiazole ring system is known for its potential bioactivity and serves as a scaffold for various derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against human leukemia cell lines (CEM-13) and breast cancer lines (MCF-7) with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism involves induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Cell Line IC50 Value (µM) Mechanism
CEM-1310.38Apoptosis induction
MCF-70.65p53 activation
U-9372.41Caspase activation

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Testing Against Pathogens : The compound showed promising antibacterial activity against strains such as E. coli and S. aureus, with results comparable to standard antibiotics like amoxicillin .
  • Structure-Activity Relationship (SAR) : A QSAR analysis indicated that modifications to the oxadiazole ring could enhance antibacterial potency .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison
E. coli32 µg/mLComparable to amoxicillin
S. aureus16 µg/mLComparable to cefixime

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using carrageenan-induced paw edema models:

  • Efficacy : The compound exhibited significant inhibition of inflammation at concentrations as low as 60 mg/kg . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

In a recent study on the synthesis and biological evaluation of various oxadiazole derivatives, researchers found that compounds similar to this compound demonstrated a broad spectrum of activity against multiple cancer cell lines and bacterial strains. These findings underscore the importance of structural modifications in enhancing bioactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole?

  • Methodology : The compound can be synthesized via cyclization of acid hydrazides with chloroacetic acid in POCl₃ under reflux (5–6 hours). Neutralization with NaOH (pH 6–7) followed by column chromatography (n-hexane:EtOAc, 7:1) yields the product . Alternative routes involve coupling reactions between substituted hydrazides and chlorinated intermediates, optimized for regioselectivity using temperature-controlled conditions .

Q. How is this oxadiazole derivative characterized post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.29 ppm for CH₃ groups in analogous structures) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 331.2 [M+H]⁺ for related oxadiazoles) .
  • X-ray Crystallography : Resolves crystal packing and planar geometry, critical for optoelectronic applications .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology : Solubility is typically tested in DMF or DMSO. Stability assessments involve thermal gravimetric analysis (TGA) and accelerated degradation studies under UV light or varying pH. Store at room temperature in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can this compound be integrated into scintillator materials for radiation detection?

  • Methodology : As a primary dopant in polymer matrices (e.g., polystyrene), it enhances radiation resistance. Design experiments to measure light yield and radiation hardness using gamma-ray exposure (e.g., ⁶⁰Co source) and compare with benchmarks like p-terphenyl . Key parameters include fluorescence quantum yield and decay time, quantified via photomultiplier tube (PMT) systems.

Q. What strategies evaluate its biological activity, such as antifungal or herbicidal effects?

  • Methodology :

  • Bioassays : Screen against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 μg/mL, monitoring inhibition rates via microplate dilution assays .
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., succinate dehydrogenase, PDB:2FBW). Focus on key groups like the chloromethyl moiety for hydrogen bonding and hydrophobic interactions .

Q. How can structural modifications enhance its optoelectronic properties?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to lower LUMO energy (~2.4 eV) and improve electron transport. Characterize using cyclic voltammetry (CV) and UV-vis spectroscopy. Compare orbital energies (HOMO/LUMO) with DFT calculations .

Q. What crystallographic insights explain its performance in organic electronics?

  • Methodology : Single-crystal X-ray diffraction (monoclinic P21/c, Z=4) reveals π-stacking interactions and planarity, which enhance charge transport in OLEDs. Synchrotron radiation can refine bond-length alternations in the oxadiazole ring .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

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